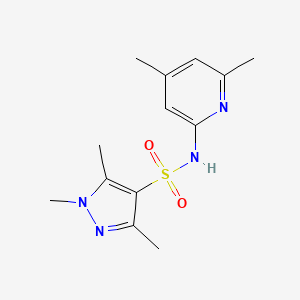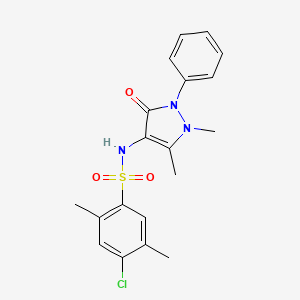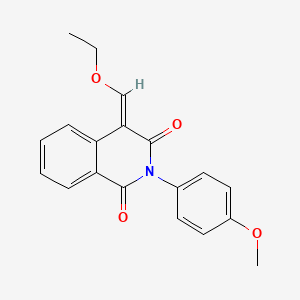![molecular formula C15H14Cl2N2OS B7459687 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. By neutralizing these harmful molecules, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea can help to protect cells and tissues from oxidative damage, which can lead to a variety of diseases and conditions.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess a variety of other biochemical and physiological effects. These include anti-inflammatory properties, as well as the ability to modulate the activity of various enzymes and signaling pathways in the body. These effects make 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea a promising candidate for use in a variety of research applications.
実験室実験の利点と制限
One of the main advantages of using 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea in lab experiments is its well-established synthesis method and its ability to act as a potent antioxidant agent. However, there are also some limitations to using 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea in research studies. For example, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may not be effective in all types of cells or tissues, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are many potential future directions for research involving 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea. One area of particular interest is its potential use in the treatment of cancer. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage caused by chemotherapy and radiation therapy. Additionally, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may be able to sensitize cancer cells to these treatments, making them more effective.
Another potential future direction for research involving 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea is its use in the treatment of neurological disorders. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the brain and protect neurons from damage. Additionally, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea may be able to modulate the activity of various signaling pathways in the brain, making it a promising candidate for use in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, or 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea, is a promising compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for use in the treatment of a variety of diseases and conditions, and its well-established synthesis method makes it a valuable tool for researchers in many different fields.
合成法
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by the reaction of the resulting intermediate with 2-methoxyaniline. This synthesis method has been well-established in the literature and has been used to produce high-quality 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea for use in research studies.
科学的研究の応用
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of particular interest is its use as an antioxidant agent. 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea has been shown to possess potent antioxidant properties, which can help to protect cells and tissues from oxidative damage caused by free radicals. This makes 1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea a promising candidate for use in the treatment of a variety of diseases and conditions, including cancer, cardiovascular disease, and neurological disorders.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-20-14-5-3-2-4-13(14)19-15(21)18-9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWGSBGPQSCRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)



![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)